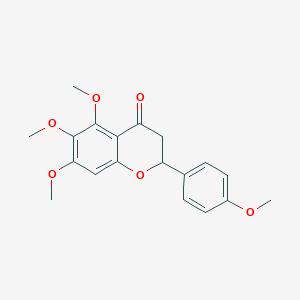
Araloside V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of a larger family of saponins, which are known for their diverse biological activities. Araloside V has garnered significant interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Araloside V is primarily extracted from the roots of Aralia elata . The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound can be dissolved in solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Aralia elata roots. The process includes:
Harvesting: Collecting the roots of Aralia elata.
Extraction: Using solvents like ethanol or methanol to extract the saponins.
Purification: Employing techniques such as chromatography to purify the compound.
Crystallization: Crystallizing the purified compound to obtain this compound in its solid form.
Chemical Reactions Analysis
Types of Reactions: Araloside V undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacing one functional group with another, often under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, methanol, ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Araloside V has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating conditions such as neurasthenia and atherosclerosis
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Araloside V exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Immunomodulatory: Enhances the immune response by modulating immune cell activity
Comparison with Similar Compounds
Araloside A: Another triterpenoid saponin from Aralia elata, known for its anti-inflammatory properties.
Araloside C: Exhibits cardioprotective effects and is studied for its role in atherosclerosis
Uniqueness of Araloside V: this compound stands out due to its specific molecular structure and unique biological activities. Its potential therapeutic applications, particularly in the treatment of neurasthenia and atherosclerosis, make it a compound of significant interest in scientific research .
Properties
CAS No. |
340963-86-2 |
|---|---|
Molecular Formula |
C54H88O23 |
Molecular Weight |
1105.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,51-,52?,53?,54?/m0/s1 |
InChI Key |
MROYUZKXUGPCPD-PQYZRRRPSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CCC3([C@@H]2CC=C4C3(CCC5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
physical_description |
Solid |
Origin of Product |
United States |
Q1: Where can Congmunoside V be found in the Aralia elata plant?
A1: Congmunoside V has been identified in various parts of the Aralia elata plant. Research indicates it's present in the root bark [, ], and notably, it has also been isolated from the leaves of the plant []. This finding is significant as it offers an alternative source for this bioactive compound.
Q2: What is the chemical structure of Congmunoside V?
A2: Congmunoside V is a triterpenoid saponin. While its complete spectroscopic data isn't detailed in the provided abstracts, its structure is revealed to be 3-O-{[β-D-glucopyranosyl(1→2)][β-D-glucopyranosyl(1→3)]-β-D-glucopyranosyl} oleanolic acid 28-O-β-D-glucopyranosyl ester []. This complex structure provides insight into its potential biological activities.
Q3: How can I quantify Congmunoside V in plant material?
A3: A validated method utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for the simultaneous determination of Congmunoside V and other related saponins in Aralia elata []. This method offers high sensitivity and accuracy for both qualitative and quantitative analysis.
Q4: Are there differences in the Congmunoside V content within the Aralia elata plant?
A4: Yes, research indicates varying concentrations of Congmunoside V in different parts of Aralia elata []. The root bark exhibits the highest content, followed by the leaves, then seeds, and lastly buds. This information is crucial for optimizing extraction processes and understanding the potential medicinal value of specific plant parts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















